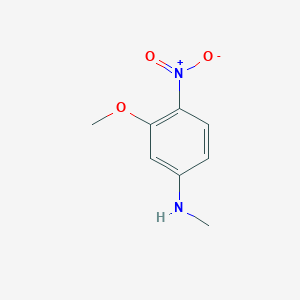

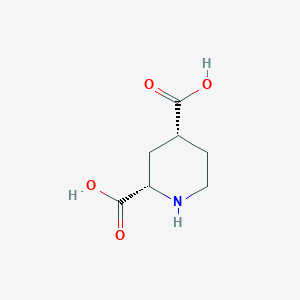

cis-Piperidine-2,4-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors and a partial agonist for NMDA receptors . It is used in blocking general excitatory synaptic transmissions .

Synthesis Analysis

Piperidones, which include cis-Piperidine-2,4-dicarboxylic acid, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

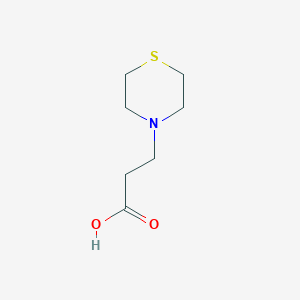

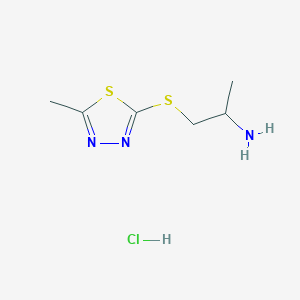

The molecular structure of cis-Piperidine-2,4-dicarboxylic acid includes a six-membered ring with five carbon atoms and one nitrogen atom . The molecular formula is C7H11NO4 .科学的研究の応用

Role in Drug Design

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

Piperidine-2,4-dicarboxylic acid is used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidine derivatives, including cis-Piperidine-2,4-dicarboxylic acid, have been studied for their biological and pharmacological activity . This includes their potential use in the discovery and biological evaluation of potential drugs .

Antagonist of Ionotropic Receptors

Cis-Piperidine-2,4-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . It is used in blocking general excitatory synaptic transmissions .

Partial Agonist for NMDA Receptors

In addition to its antagonistic properties, cis-Piperidine-2,4-dicarboxylic acid also acts as a partial agonist for NMDA receptors .

Excitatory Amino Acid Receptors

Cis-Piperidine-2,4-dicarboxylic acid has been tested for its actions at excitatory amino acid receptors in the mammalian and amphibian spinal cord . It has been found to have both excitatory amino acid agonist and antagonist activity .

Synaptic Depressant Properties

Cis-Piperidine-2,4-dicarboxylic acid has been observed to have synaptic depressant properties . It can depress excitatory responses induced by NMDA, kainate, quisqualate, or evoked by dorsal root stimulation .

Conformational Requirements for Interaction with Physiological Excitatory Amino Acid Receptors

The structure-activity features of cis-Piperidine-2,4-dicarboxylic acid indicate some of the conformational requirements for interaction with physiological excitatory amino acid receptors .

Safety and Hazards

将来の方向性

Piperidines, including cis-Piperidine-2,4-dicarboxylic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用機序

Target of Action

The primary targets of cis-Piperidine-2,4-dicarboxylic acid are ionotropic receptors, specifically NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . These receptors play a crucial role in the central nervous system, mediating synaptic transmission and plasticity, which are essential for learning and memory .

Mode of Action

cis-Piperidine-2,4-dicarboxylic acid acts as a general ionotropic receptor antagonist, blocking the responses mediated by NMDA, AMPA, and kainate receptors . Interestingly, it also acts as a partial NMDA receptor agonist in certain models, such as the in vitro rat cerebellar cGMP model .

Biochemical Pathways

By blocking the NMDA, AMPA, and kainate receptors, cis-Piperidine-2,4-dicarboxylic acid inhibits the excitatory synaptic transmissions in the central nervous system . This can affect various downstream biochemical pathways involved in neural communication and plasticity.

Pharmacokinetics

It is soluble in water, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of cis-Piperidine-2,4-dicarboxylic acid’s action primarily involve the modulation of neural activity. By blocking excitatory synaptic transmissions, it can influence neural signaling and potentially impact processes such as learning and memory .

特性

IUPAC Name |

(2S,4R)-piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Piperidine-2,4-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

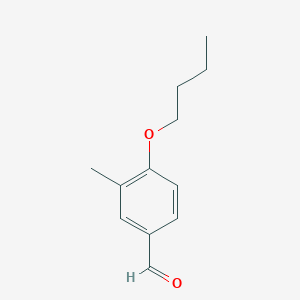

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

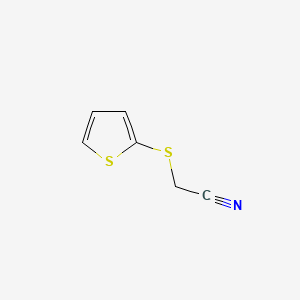

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)